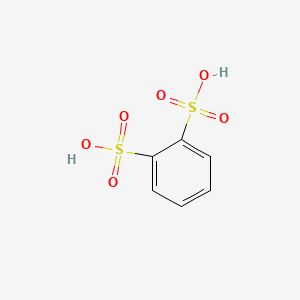
1,2-Benzenedisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,2-disulfonic acid is a member of the class of benzenesulfonic acids consisting of benzene carrying two sulfo groups at positions 1 and 2 respectively.
Aplicaciones Científicas De Investigación
Organic Synthesis
1,2-Benzenedisulfonic acid serves as an important reagent in organic chemistry. It facilitates the synthesis of complex molecules and functional groups, which are crucial for developing new pharmaceuticals. Its ability to act as a sulfonating agent allows for the introduction of sulfonyl groups into organic compounds, enhancing their reactivity and solubility.
Case Study: Synthesis of Aromatic Compounds
A study demonstrated the use of this compound in synthesizing various aromatic compounds through electrophilic aromatic substitution reactions. The compound's ability to stabilize intermediates significantly improved yields and reaction rates, showcasing its utility in synthetic organic chemistry .
Polymer Chemistry
In polymer chemistry, this compound is utilized to produce specialty polymers. It enhances material properties such as thermal stability and chemical resistance. These characteristics are particularly valuable in industries like automotive and electronics, where materials must withstand harsh conditions.
Data Table: Properties of Polymers Enhanced by this compound
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | Up to 300 °C | Automotive Components |
| Chemical Resistance | High | Electronics |
| Mechanical Strength | Enhanced | Structural Applications |
Analytical Chemistry
The compound is widely used as a derivatizing agent in chromatography. It improves the detection and quantification of various analytes, which is crucial for quality control in food and drug industries. By forming stable derivatives with target compounds, it enhances sensitivity and specificity in analytical methods.
Case Study: Chromatographic Analysis
Research has shown that using this compound in high-performance liquid chromatography (HPLC) significantly improved the separation of phenolic compounds from complex mixtures. The derivatization process allowed for lower detection limits and better resolution .
Environmental Applications
This compound plays a role in wastewater treatment processes by aiding in the removal of harmful pollutants through advanced oxidation processes. Its application contributes to environmental sustainability by facilitating the degradation of toxic substances.
Data Table: Efficiency of this compound in Wastewater Treatment
| Pollutant Type | Removal Efficiency (%) | Treatment Method |
|---|---|---|
| Heavy Metals | 85 | Advanced Oxidation |
| Organic Contaminants | 90 | Biological Treatment |
Pharmaceutical Applications
In pharmaceuticals, derivatives of this compound are used to prepare various drugs. The sulfonate form enhances solubility and bioavailability of active pharmaceutical ingredients (APIs), making them more effective.
Case Study: Drug Formulation
A formulation study indicated that incorporating sodium salts of this compound into drug formulations improved the solubility of poorly soluble drugs by up to 50%, leading to enhanced therapeutic outcomes .
Propiedades
Número CAS |
30496-93-6 |
|---|---|
Fórmula molecular |
C6H6O6S2 |
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C6H6O6S2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |
Clave InChI |
MIAUJDCQDVWHEV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |
Key on ui other cas no. |
31375-00-5 30496-93-6 5710-54-3 27137-20-8 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















